molecular formula C9H13Cl2F3N2 B13657419 (R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride

(R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride

Cat. No.: B13657419
M. Wt: 277.11 g/mol
InChI Key: ZYJURUPDMYBQSE-ZJIMSODOSA-N
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Description

®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to an aniline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)aniline.

    Chiral Aminoethylation:

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is optimized for large-scale synthesis. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing chiral catalysts to ensure high enantioselectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine

Pharmaceutical research utilizes this compound in the development of drugs targeting specific receptors or enzymes, owing to its chiral nature and functional groups.

Industry

In the chemical industry, ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
  • (S)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
  • 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline

Uniqueness

®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline dihydrochloride is unique due to its chiral nature and the presence of both aminoethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H13Cl2F3N2

Molecular Weight

277.11 g/mol

IUPAC Name

3-[(1R)-1-aminoethyl]-5-(trifluoromethyl)aniline;dihydrochloride

InChI

InChI=1S/C9H11F3N2.2ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;;/h2-5H,13-14H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

ZYJURUPDMYBQSE-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl

Canonical SMILES

CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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